5-Cyano-3-methylthiophene-2-boronic acid pinacol ester
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Overview
Description
5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-cyano-3-methylthiophene. This can be achieved through various methods, including:
Lithiation-Borylation: This method involves the lithiation of 5-cyano-3-methylthiophene followed by the addition of a boron source such as bis(pinacolato)diboron.
Palladium-Catalyzed Borylation: This method uses a palladium catalyst to facilitate the borylation of 5-cyano-3-methylthiophene with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-methylthiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
5-Cyano-3-methylthiophene-2-boronic acid pinacol ester has numerous applications in scientific research:
Biology: It is used in the development of boron-containing drugs and drug delivery systems.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-boronic acid pinacol ester
- 3-Methylthiophene-2-boronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
Uniqueness
5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is unique due to the presence of the cyano group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds with specific electronic properties .
Properties
Molecular Formula |
C12H16BNO2S |
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Molecular Weight |
249.14 g/mol |
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H16BNO2S/c1-8-6-9(7-14)17-10(8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3 |
InChI Key |
YPLVRSYHZQGZHC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C#N)C |
Origin of Product |
United States |
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